methyl 3-[(E)-2-(dicyanomethyl)diazen-1-yl]-5-nitro-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-[(E)-2-(dicyanomethyl)diazen-1-yl]-5-nitro-1-benzothiophene-2-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, nitro group, and dicyanomethyl diazenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(E)-2-(dicyanomethyl)diazen-1-yl]-5-nitro-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated control systems, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(E)-2-(dicyanomethyl)diazen-1-yl]-5-nitro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzothiophene derivatives.
Scientific Research Applications
Methyl 3-[(E)-2-(dicyanomethyl)diazen-1-yl]-5-nitro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of methyl 3-[(E)-2-(dicyanomethyl)diazen-1-yl]-5-nitro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group and dicyanomethyl diazenyl moiety play crucial roles in its reactivity and biological activity. These functional groups can participate in redox reactions, interact with enzymes, and modulate cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(E)-2-(dicyanomethyl)diazen-1-yl]-5-nitro-1-benzothiophene-2-carboxylate: Unique due to its specific combination of functional groups and structural features.
Other Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents, such as this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of a benzothiophene core, nitro group, and dicyanomethyl diazenyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 3-(dicyanomethyldiazenyl)-5-nitro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N5O4S/c1-22-13(19)12-11(17-16-7(5-14)6-15)9-4-8(18(20)21)2-3-10(9)23-12/h2-4,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLQIMUAEMNZJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=C2)[N+](=O)[O-])N=NC(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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